molecular formula C18H28N4O2 B5613033 (4R)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N,N-diethyl-1-methyl-L-prolinamide

(4R)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N,N-diethyl-1-methyl-L-prolinamide

Cat. No. B5613033
M. Wt: 332.4 g/mol
InChI Key: CUUJVEVEKQHVMN-CJNGLKHVSA-N
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Description

This compound involves complex organic structures including pyrrolidine and cyclopropane rings. The molecular interest stems from its unique combination of these rings and functional groups, which are relevant in various chemical and biological contexts.

Synthesis Analysis

  • Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, a method useful for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, can be relevant for parts of the compound's synthesis (Davies et al., 1996).
  • Synthesis involving prolinamide structures, including the use of Boc-proline and Cbz-proline, may be applicable in forming parts of this compound (Panov et al., 2011).

Molecular Structure Analysis

  • X-ray conformational analysis of similar molecules, such as l-pyroglutamyl-β-(2-thienyl)-l-alanyl-l-prolinamide, can provide insights into the molecular structure of our compound of interest (Stensland & Castensson, 1982).

Chemical Reactions and Properties

  • The compound's structural features, particularly the pyrrolidine and cyclopropane rings, may undergo various chemical reactions. These can include cycloadditions, as seen in the synthesis of pyrrolizidines and indolizidines from cyclic α-amino acid derivatives (Nájera & Sansano, 2018).

Physical Properties Analysis

  • Studies on similar compounds, like various pyrrolidine derivatives, can provide insights into the physical properties such as solubility, melting points, and stability (Poornachandran & Raghunathan, 2005).

Chemical Properties Analysis

  • The compound's reactivity, particularly in terms of its interaction with other chemical entities, can be inferred from studies on structurally related compounds. For instance, the synthesis and characterization of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand provide insights into potential chemical behaviors (Diakos et al., 2009).

properties

IUPAC Name

1-cyclopropyl-N-[(3R,5S)-5-(diethylcarbamoyl)-1-methylpyrrolidin-3-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-4-21(5-2)18(24)16-11-13(12-20(16)3)19-17(23)15-7-6-10-22(15)14-8-9-14/h6-7,10,13-14,16H,4-5,8-9,11-12H2,1-3H3,(H,19,23)/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUJVEVEKQHVMN-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC(CN1C)NC(=O)C2=CC=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1C[C@H](CN1C)NC(=O)C2=CC=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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